molecular formula C17H16BrN5 B2488454 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2380085-99-2

1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole

Cat. No. B2488454
CAS RN: 2380085-99-2
M. Wt: 370.254
InChI Key: BHNBADHGADNSLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and selective substitutions. Researchers have explored various synthetic routes to access it, aiming for high yields and purity. Notably, the azetidinyl group is introduced via a ring-closing reaction, followed by bromination of the pyrimidine ring. Detailed synthetic protocols are documented in the literature .


Molecular Structure Analysis

The molecular formula of 1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole is C7H8BrN3 . Its molecular weight is approximately 214.06 g/mol . The compound exhibits a three-dimensional arrangement due to the presence of the cyclopropyl ring and the azetidinyl substituent. Researchers have elucidated its stereochemistry using techniques such as NMR spectroscopy and X-ray crystallography .

Future Directions

: Ambeed, Inc. - 2-(Azetidin-1-yl)-5-bromopyrimidine : Synblock - CAS 1209222-50-3 : ChemicalBook - 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol

properties

IUPAC Name

1-[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5/c18-12-7-19-17(20-8-12)22-9-13(10-22)23-15-4-2-1-3-14(15)21-16(23)11-5-6-11/h1-4,7-8,11,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNBADHGADNSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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